molecular formula C19H15N3OS B11436316 3-benzyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-benzyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B11436316
M. Wt: 333.4 g/mol
InChI Key: KBYSRCJILOTJND-UHFFFAOYSA-N
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Description

3-Benzyl-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining pyrrolo and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of benzylamine with a suitable pyrimidine derivative followed by cyclization and thiolation steps can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-Benzyl-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors, leading to alterations in cellular pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs) or other key enzymes involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific structural features and the presence of both mercapto and benzyl groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-benzyl-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H15N3OS/c23-18-17-16(15(11-20-17)14-9-5-2-6-10-14)21-19(24)22(18)12-13-7-3-1-4-8-13/h1-11,20H,12H2,(H,21,24)

InChI Key

KBYSRCJILOTJND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S

Origin of Product

United States

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